molecular formula C15H12ClNO2 B12924389 9-Chloro-4,5-dimethoxyacridine CAS No. 89784-84-9

9-Chloro-4,5-dimethoxyacridine

Cat. No.: B12924389
CAS No.: 89784-84-9
M. Wt: 273.71 g/mol
InChI Key: PWMQDSYKIUIZDV-UHFFFAOYSA-N
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Description

9-Chloro-4,5-dimethoxyacridine is a heteroaromatic compound belonging to the acridine family. Acridines are known for their tricyclic structure containing a nitrogen atom. This particular compound is characterized by the presence of chlorine and methoxy groups at the 9th, 4th, and 5th positions, respectively. Acridine derivatives have been widely studied due to their diverse applications in medicinal chemistry, particularly as antibiotics, antimalarials, and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-4,5-dimethoxyacridine typically begins with 4,5-dimethoxyacridone as the starting material. The process involves halogenation at the 9th position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-4,5-dimethoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Chloro-4,5-dimethoxyacridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 9-Chloro-4,5-dimethoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of the DNA, inhibiting replication and transcription processes. The compound can also generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components . The molecular targets include DNA and various enzymes involved in the replication process .

Properties

CAS No.

89784-84-9

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

9-chloro-4,5-dimethoxyacridine

InChI

InChI=1S/C15H12ClNO2/c1-18-11-7-3-5-9-13(16)10-6-4-8-12(19-2)15(10)17-14(9)11/h3-8H,1-2H3

InChI Key

PWMQDSYKIUIZDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C3C(=C2Cl)C=CC=C3OC

Origin of Product

United States

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